

Introduction: Unveiling a Versatile Quinoline Building Block

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Compound of Interest

Compound Name: 5-Methoxyquinolin-6-amine

Cat. No.: B1504992

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5-Methoxyquinolin-6-amine is a heterocyclic aromatic amine belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarials like quinine and primaquine.^{[1][2][3]} The specific substitution pattern of **5-Methoxyquinolin-6-amine**, featuring a methoxy group at position 5 and an amine group at position 6, presents a unique electronic and steric profile. This makes it a valuable intermediate and building block for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its potential applications and analytical characterization, designed to empower researchers in leveraging this compound for advanced scientific discovery.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.

Property	Value	Source
CAS Number	54620-48-3	[4] [5]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[4] [5]
Molecular Weight	174.20 g/mol	[6]
IUPAC Name	5-methoxyquinolin-6-amine	[7]
Predicted XLogP3	1.8	[7]
Predicted pKa	3.98 ± 0.12	[8]
Appearance	Typically a powder or solid	[8]

Synthesis Pathway: A Strategic Approach

The synthesis of substituted aminoquinolines often relies on the reduction of a corresponding nitroquinoline precursor. This well-established transformation provides a reliable and high-yielding route to the desired amine. For **5-Methoxyquinolin-6-amine**, a plausible and efficient synthesis begins with the nitration of 5-methoxyquinoline, followed by a selective reduction of the nitro group.

Causality in Synthesis Design: The choice of a nitro-reduction pathway is strategic. Nitration of activated aromatic systems like quinolines is a standard electrophilic aromatic substitution. The subsequent reduction is highly selective for the nitro group, leaving other functionalities on the quinoline ring intact. Catalytic hydrogenation is often preferred due to its clean reaction profile and high efficiency, avoiding the use of stoichiometric metal reductants that can complicate purification.

Step 1: Electrophilic Nitration

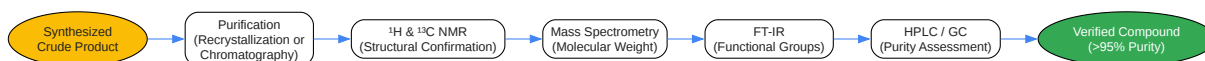
5-Methoxyquinoline

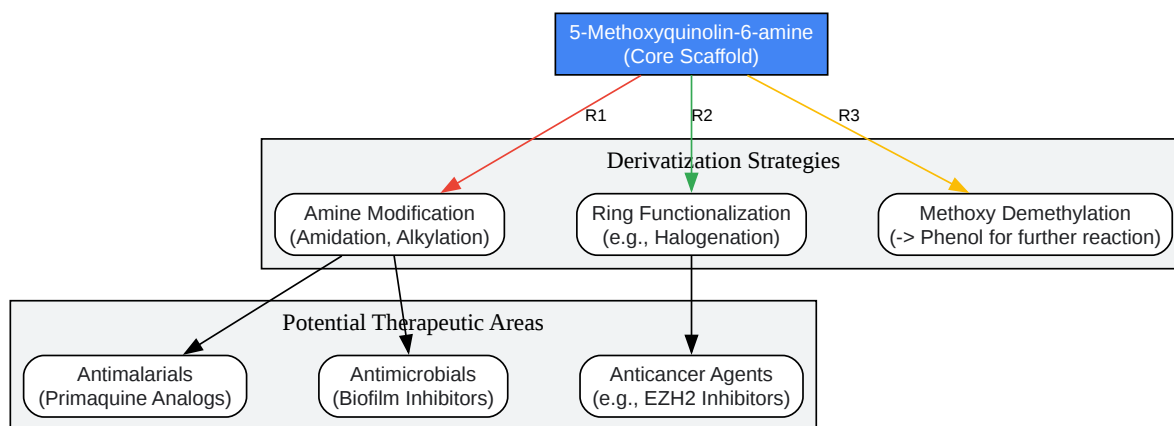
 $\text{HNO}_3 / \text{H}_2\text{SO}_4$

5-Methoxy-6-nitroquinoline

Step 2: Selective Reduction

5-Methoxy-6-nitroquinoline

 H_2 , Pd/C
Ethanol5-Methoxyquinolin-6-amine
(Target Compound)



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Sources

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